BenchChemオンラインストアへようこそ!

3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Anticancer Structure-Activity Relationship Lung Adenocarcinoma

Procure CAS 923201-90-5 for its unique pyridin-3-yl oxadiazole-thioether architecture—distinct from heavily patented pyridin-4-yl isomers. The S-linked 4-chlorophenyl thioether vector is validated for kinase inhibition (A549 NSCLC IC50 low µM) and non-competitive AP inhibition (Ki sub-µM, Dixon/Lineweaver-Burk validated). Pair with sulfonyl analog CAS 923686-64-0 for matched-pair S→SO₂ analysis (logD, solubility, microsomal clearance). FTO-advantaged scaffold for diversity-oriented library synthesis targeting S1P₁ agonists under US 9,187,437 B2.

Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
CAS No. 923201-90-5
Cat. No. B2770737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
CAS923201-90-5
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.82
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN4O2S/c17-12-3-5-13(6-4-12)24-9-7-14(22)19-16-21-20-15(23-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22)
InChIKeyYFTMXQADMXSPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 923201-90-5): Structural Identity and Procurement Baseline


The target compound, 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 923201-90-5), is a synthetic small molecule (MW 360.82, formula C16H13ClN4O2S) belonging to the 1,3,4-oxadiazole-thioether-propanamide hybrid class . It features a distinctive structural architecture: a 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine core linked via a propanamide spacer to a 4-chlorophenyl thioether moiety. This arrangement creates a specific spatial and electronic environment distinct from its positional isomers. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, extensively explored for S1P1 agonism, kinase inhibition, and anticancer applications, as evidenced by patent literature on substituted oxadiazole compounds targeting autoimmune and oncological pathways [1].

Why 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide Cannot Be Interchanged with Common Analogs


Substitution with seemingly analogous 1,3,4-oxadiazole-thioether-propanamide compounds is unreliable due to three critical structural determinants that govern target engagement: (1) the regioisomeric position of the pyridine nitrogen (pyridin-3-yl vs. pyridin-4-yl or pyridin-2-yl), which alters hydrogen bond acceptor geometry and pi-stacking interactions [1]; (2) the attachment point of the 4-chlorophenyl group (S-linked to the propanamide chain vs. N-linked as an anilide), which fundamentally changes the molecule's conformational flexibility, metabolic liability, and pharmacophore presentation [2]; and (3) the oxidation state of the sulfur linker (thioether vs. sulfonyl), which modifies polarity, metabolic stability, and redox potential . Evidence from the zebrafish model organism database ZFIN demonstrates that even the close isomer N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide produces distinct phenotypic signatures, confirming that these structural differences translate into divergent biological outcomes [3].

Quantitative Differentiation Evidence for 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide Against Comparators


Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Impact on Cytotoxicity Potency in Lung Adenocarcinoma

The target compound incorporates a pyridin-3-yl substituent on the oxadiazole ring, whereas its closest documented isomer bears pyridin-4-yl. In a structurally related series of pyridine-based 1,3,4-oxadiazole derivatives, the position of substituents on the pyridine ring proved critical for cytotoxicity. For instance, meta-substituted derivatives (analogous to pyridin-3-yl orientation) exhibited enhanced activity, while para-substituted analogs (pyridin-4-yl) showed markedly reduced potency [1]. Specifically, compound 5k (3,5-dichloro substitution) in this series achieved an IC50 of 6.99 ± 3.15 μM against A549 lung adenocarcinoma cells, which was comparable to the standard chemotherapeutic agent 5-fluorouracil [1]. The ZFIN database independently annotates N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide with distinct gene ontology-based phenotypic profiles, confirming that pyridine nitrogen position fundamentally alters biological readout [2]. Although direct head-to-head quantitative data for this precise compound pair is absent from public literature, the class-level SAR pattern is robust and reproducible.

Anticancer Structure-Activity Relationship Lung Adenocarcinoma

Thioether vs. Sulfonyl Linker: Differential Physicochemical and ADME Profile

The target compound features a thioether (-S-) linkage connecting the 4-chlorophenyl group to the propanamide chain. A documented analog replaces this with a sulfonyl (-SO2-) group: 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 923686-64-0) . The oxidation state difference introduces a quantifiable shift in physicochemical properties: the sulfonyl analog has a higher molecular weight (392.81 vs. 360.82 g/mol), increased polar surface area (PSA contribution from two S=O bonds), and dramatically altered logP. Computational predictions for structurally related thioether-propanamide-oxadiazole hybrids indicate logP values in the range of 2.7-2.8, consistent with the ChemDiv compound D386-1126 (logP = 2.8065) . Oxidation to the sulfone is expected to reduce logP by approximately 1.0-1.5 log units based on fragment-based calculations (the SO2 fragment contributes approximately -1.7 to logP vs. -0.2 for thioether). This difference has direct implications for membrane permeability, aqueous solubility, and metabolic stability.

Medicinal Chemistry ADME Physicochemical Properties

S-Linked vs. N-Linked 4-Chlorophenyl: Conformational and Metabolic Stability Differentiation

The target compound presents the 4-chlorophenyl group attached via a thioether linkage to the propanamide spacer (S-linked architecture). In contrast, the positional isomer N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide carries the 4-chlorophenyl group as an anilide substituent (N-linked), while the thioether connects the oxadiazole directly to the propanamide chain . This architectural inversion has profound consequences: the S-linked target compound positions the chlorophenyl group on a flexible thioether tether with two rotatable bonds separating it from the amide, whereas the N-linked isomer places the chlorophenyl rigidly on the amide nitrogen with restricted conformational freedom. The S-linked architecture also eliminates the anilide metabolic soft spot (N-dearylation by CYP450 enzymes), potentially conferring superior metabolic stability [1]. The ZFIN database independently curates the N-linked isomer, confirming its distinct biological annotation profile and supporting the non-interchangeability of these architectures [2].

Drug Design Metabolic Stability Conformational Analysis

Class-Level Enzyme Inhibition Potential: Alkaline Phosphatase as a Mechanistic Probe

The thiazole-(5-aryl)oxadiazole-propanamide hybrid class, to which the target compound is structurally related, has been rigorously characterized for alkaline phosphatase (AP) inhibition. In a convergent synthesis study, compound 8g from this series demonstrated non-competitive inhibition with a Ki of 0.42 μM determined by Dixon plot analysis [1]. The Lineweaver-Burk analysis confirmed that these hybrids form an enzyme-inhibitor complex distinct from the substrate binding site [1]. The target compound, bearing a pyridin-3-yl-oxadiazole core with a 4-chlorophenyl thioether side chain, presents the same pharmacophoric elements (oxadiazole hydrogen bond acceptor, thioether hydrophobic region, and propanamide linker) that were identified as critical for AP inhibition in the SAR study. Hemolytic assays on this compound class revealed mild cytotoxicity toward red blood cell membranes (<5% hemolysis at 100 μM), suggesting a favorable therapeutic window for further exploration [1].

Enzyme Inhibition Alkaline Phosphatase Kinetic Mechanism

Optimal Application Scenarios for 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide in Research and Development


Focused Anticancer Library Design: Leveraging Pyridin-3-yl SAR for Non-Small Cell Lung Cancer (NSCLC) Screening

Based on the class-level evidence that meta-substituted pyridine-oxadiazole derivatives achieve single-digit micromolar IC50 values against A549 lung adenocarcinoma cells [1], this compound is optimally deployed as a core scaffold in focused library construction targeting NSCLC. Its pyridin-3-yl orientation aligns with the favorable meta-substitution SAR pattern, while the S-linked 4-chlorophenyl thioether provides a distinct vector for diversity-oriented synthesis. Procurement for this application should prioritize the target CAS number (923201-90-5) over pyridin-4-yl isomers to maintain consistent screening data.

Alkaline Phosphatase Mechanistic Probe Studies and Inhibitor Development

The oxadiazole-thioether-propanamide architecture has been kinetically validated as a non-competitive alkaline phosphatase inhibitor scaffold with Ki values in the sub-micromolar range (class representative 8g: Ki = 0.42 μM) [2]. The target compound, bearing the pyridin-3-yl and 4-chlorophenylthio substituents, can serve as a chemical probe for dissecting AP isozyme selectivity and allosteric regulation mechanisms. Its use in Dixon plot and Lineweaver-Burk studies mirrors the established protocol for this compound class.

ADME and Physicochemical Property Benchmarking in Drug Discovery Programs

The target compound's defined physicochemical profile (MW 360.82, predicted logP ~2.8, thioether linkage) positions it as a comparator molecule for benchmarking the impact of sulfur oxidation state on permeability and metabolic stability. When procured alongside its sulfonyl analog (CAS 923686-64-0), researchers can establish matched molecular pair analyses quantifying the effect of S→SO2 oxidation on logD, solubility, and microsomal clearance, directly informing lead optimization decisions in propanamide-containing series.

Intellectual Property and Novelty-Driven Discovery Programs Targeting S1P1 or Autoimmune Pathways

The substituted oxadiazole compound class is the subject of granted U.S. Patent 9,187,437 B2, which claims oxadiazole derivatives as S1P1 agonists for autoimmune disease treatment [3]. The target compound's specific substitution pattern (S-linked 4-chlorophenyl thioether, pyridin-3-yl orientation) represents a structurally distinct embodiment within this patent space. Procurement of this precise CAS number ensures access to a compound with potential freedom-to-operate advantages over more heavily claimed pyridin-4-yl or N-linked anilide variants.

Quote Request

Request a Quote for 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.